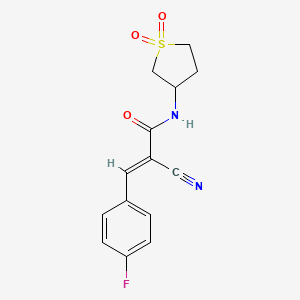
2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide
描述
2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide, also known as compound 1, is a potent inhibitor of the protein kinase CK2. CK2 is an essential enzyme that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of CK2 activity has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用机制
The mechanism of action of 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide 1 involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. CK2 is overexpressed in various cancers and has been implicated in cancer cell survival, proliferation, and invasion. The inhibition of CK2 activity by this compound 1 leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound 1 inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, this compound 1 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis. In vivo studies have shown that this compound 1 has antitumor activity in various cancer models. Furthermore, this compound 1 has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
Compound 1 has several advantages for lab experiments. First, it has high potency and selectivity for CK2 inhibition, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Second, 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide 1 has demonstrated antitumor activity in various cancer models, which makes it a potential candidate for cancer therapy. However, there are also limitations to using this compound 1 in lab experiments. First, the synthesis of this compound 1 is complex and time-consuming, which may limit its availability. Second, the in vivo toxicity and pharmacokinetics of this compound 1 have not been fully characterized, which may limit its clinical application.
未来方向
There are several future directions for the study of 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide 1. First, further studies are needed to elucidate the mechanism of action of this compound 1 and its downstream targets. Second, the in vivo toxicity and pharmacokinetics of this compound 1 need to be fully characterized to determine its potential clinical application. Third, the combination of this compound 1 with other anticancer agents needs to be explored to determine its synergistic effects. Fourth, the development of more potent and selective CK2 inhibitors based on the structure of this compound 1 needs to be pursued. Finally, the potential therapeutic applications of this compound 1 in other diseases, such as inflammation and neurodegenerative disorders, need to be investigated.
科学研究应用
Compound 1 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide 1 inhibits CK2 activity with high potency and selectivity. In vivo studies have demonstrated that this compound 1 has antitumor activity in various cancer models, including breast, lung, and colon cancer. Additionally, this compound 1 has been shown to have anti-inflammatory and neuroprotective effects.
属性
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-12-3-1-10(2-4-12)7-11(8-16)14(18)17-13-5-6-21(19,20)9-13/h1-4,7,13H,5-6,9H2,(H,17,18)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJVCFOPLYHQM-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49734872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3896245.png)
![N-(2,3-dimethyl-6-quinoxalinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3896247.png)
![3-{3-(5-methyl-2-furyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896253.png)
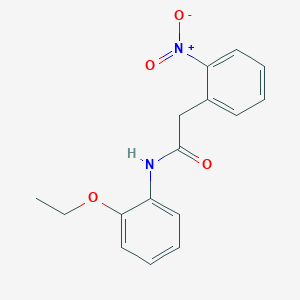
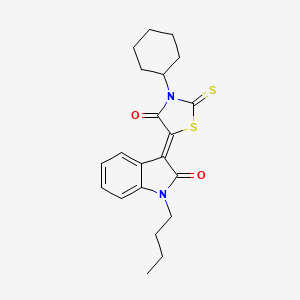
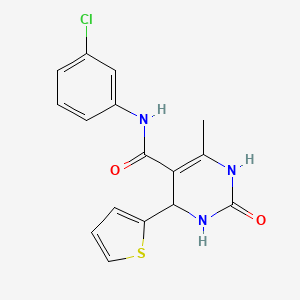
![1-allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896276.png)
![3-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B3896288.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896293.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3896300.png)
![3-[5-(4-chlorophenyl)-2-furyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3896311.png)
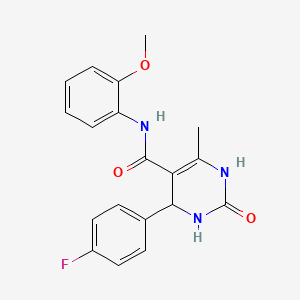
![3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B3896341.png)
